A chromogenic substrate that permits direct measurement of peptide hydrolase activity, e.g., papain and trypsin, by colorimetry. The substrate liberates p-nitroaniline as a chromogenic product.
N-(5-Guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride
CAS No.: 911-77-3
Cat. No.: VC21543282
Molecular Formula: C19H22ClN6O4-
Molecular Weight: 434.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 911-77-3 |
---|---|
Molecular Formula | C19H22ClN6O4- |
Molecular Weight | 434.9 g/mol |
IUPAC Name | N-[1-benzamido-4-(diaminomethylideneamino)butyl]-4-nitrobenzamide;hydrochloride |
Standard InChI | InChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(23-17(26)13-5-2-1-3-6-13)24-18(27)14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,26)(H,24,27)(H4,20,21,22);1H |
Standard InChI Key | DEOKFPFLXFNAON-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
Chemical Identity and Structure
Nomenclature and Identification
N-(5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride is known by several synonyms in the scientific literature and commercial catalogs. These alternative names reflect its structural components and functional groups:
Property | Value |
---|---|
Primary Name | N-(5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride |
Common Synonyms | L-BAPA, Bz-Arg-pNA, N-alpha-benzoyl-L-arginine 4-nitroanilide hydrochloride, L-BAPNA |
CAS Number | 911-77-3, 21653-40-7 |
Molecular Formula | C₁₉H₂₃ClN₆O₄ |
Molecular Weight | 434.884 g/mol |
SMILES Notation | Cl.NC(=N)NCCCC(NC(=O)C1=CC=CC=C1)C(=O)NC1=CC=C(C=C1)N+=O |
The compound derives its name from its chemical structure, which consists of a benzoyl group attached to the alpha nitrogen of arginine, with a p-nitroanilide group at the carboxyl terminus .
Physical and Chemical Properties
The physical state and properties of N-(5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride are important considerations for its handling and application in laboratory settings:
Property | Characteristic |
---|---|
Physical Appearance | Light yellow to white powder |
Melting Point | 223-226 °C |
Solubility | Soluble in DMSO at 50 mg/ml |
Recommended Storage | 2-8°C; -20°C for long-term storage |
Purity | Available at ≥95% purity |
The compound's structure incorporates several functional groups that contribute to its specific reactivity pattern. The guanidino group of the arginine residue bears a positive charge at physiological pH, while the p-nitrophenyl group serves as a chromogenic component that undergoes a color change upon enzymatic cleavage .
Biochemical Applications
Enzymatic Substrate Functions
N-(5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride serves as a highly specific chromogenic substrate for several proteolytic enzymes. Its primary applications include:
-
Trypsin activity assays
-
Papain activity measurement
-
Other serine protease detection systems
-
Fibrinogenolytic assays involving the eupolytin1 protein
The compound's specificity stems from its arginine residue, which is recognized by trypsin-like proteases that cleave peptide bonds following positively charged amino acids .
Mechanism of Action
The mechanism by which N-(5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride functions as a chromogenic substrate involves specific enzyme-substrate interactions:
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The proteolytic enzyme (e.g., trypsin) recognizes the arginine residue
-
Enzymatic hydrolysis occurs at the amide bond connecting the arginine to the p-nitroanilide group
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This cleavage releases p-nitroaniline, which has a yellow color
-
The released p-nitroaniline can be detected spectrophotometrically at 405 nm
This color-producing reaction allows for quantitative measurement of enzyme activity, making the compound invaluable in biochemical research and diagnostics .
Research Applications
Enzymatic Assays
The compound has been employed in numerous enzymatic studies and assays across different biological systems:
-
Trypsin and Chymotrypsin Activity Assays: N-(5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride has been utilized to assess trypsin and chymotrypsin activity in enzymatic extracts from various sources, including M. tenellum and pancreatic tissue homogenates .
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Standard Curve Generation: The compound serves as a reliable substrate for generating standard curves in trypsin and papain quantification experiments .
-
Serine Protease Analysis: Researchers have employed this substrate in serine protease assays, specifically in studies involving eupolytin1 protein's proteolytic activity .
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Prophenoloxidase Cascade Studies: The compound has been used in studies examining the prophenoloxidase cascade, a principal defense system in crustaceans. In these experiments, 0.25 M N-alpha benzoyl-DL-arginine-4-nitroanilide hydrochloride (BAPNA) was added to experimental setups and incubated at 37°C for 30 minutes as part of the analytical procedure .
Biochemical Research Protocols
A typical research protocol involving this substrate includes:
Step | Procedure |
---|---|
1 | Preparation of enzyme solution in appropriate buffer |
2 | Addition of 200 μL of 0.25 M N-alpha benzoyl-DL-arginine-4-nitroanilide hydrochloride |
3 | Incubation at 37°C for 30 minutes |
4 | Spectrophotometric measurement at 405 nm |
5 | Calculation of enzyme activity based on p-nitroaniline release |
This standardized approach allows for consistent and reliable measurements of proteolytic activity across different experimental contexts .
Supplier | Catalog Number | Package Size | Price | Purity | Stock Status |
---|---|---|---|---|---|
ChemShuttle | 140394 | 5g | $200.00 | 95% | Typically in stock |
Thermo Fisher Scientific | ACRO227740010EA | 1g | - | 98% | Available |
Thermo Fisher Scientific | ACRO227740050EA | - | - | 98% | Available |
These commercial preparations are suitable for research purposes and enzymatic assays, with high purity levels ensuring reliable experimental results .
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